molecular formula C9H10FIO B1378897 1-Fluoro-3,3-dimethyl-1,2-benziodoxole CAS No. 1391728-13-4

1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Cat. No.: B1378897
CAS No.: 1391728-13-4
M. Wt: 280.08 g/mol
InChI Key: FISITPXJYDTLHI-UHFFFAOYSA-N
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Description

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is a chemical compound with the molecular formula C9H10FIO. It is a crystalline solid that can range in color from white to orange to green. This compound is known for its stability under air and moisture, making it a valuable reagent in various chemical reactions .

Preparation Methods

The synthesis of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole typically involves the reaction of 3,3-dimethyl-1,2-benziodoxole with a fluorinating agent. One common method includes the use of triethylamine-hydrogen fluoride complexes as the fluorinating agent. The reaction is carried out in dichloromethane at elevated temperatures, followed by purification through column chromatography .

Chemical Reactions Analysis

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is primarily used as an electrophilic fluorinating reagent. It undergoes various types of reactions, including:

Common reagents used in these reactions include triethylamine-hydrogen fluoride complexes, silver catalysts, and various solvents like dichloromethane. The major products formed are typically fluorinated organic compounds.

Mechanism of Action

The mechanism of action of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole involves its role as an electrophilic fluorinating agent. In the presence of fluoride ions, it can transfer a fluorine atom to an electron-rich substrate. This process typically involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the fluorine atom .

Comparison with Similar Compounds

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is unique due to its stability and efficiency as a fluorinating reagent. Similar compounds include:

These compounds share similar structures but differ in their specific reactivity and applications.

Biological Activity

1-Fluoro-3,3-dimethyl-1,2-benziodoxole (CAS No. 1391728-13-4) is a hypervalent iodine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological significance, supported by research findings and case studies.

This compound is characterized by the following properties:

  • Molecular Formula : C₉H₁₀FIO
  • Molecular Weight : 280.08 g/mol
  • Appearance : White to orange crystalline powder
  • Purity : ≥98% (iodometric titration)
  • Melting Point : Information not explicitly provided in the sources

Table 1: Chemical Identifiers

PropertyValue
CAS Number1391728-13-4
IUPAC Name1-fluoro-3,3-dimethyl-3H-1λ³,2-benziodoxole
InChI KeyFISITPXJYDTLHI-UHFFFAOYSA-N
PubChem CID72546672

The biological activity of this compound primarily involves its role as a fluorinating agent. It participates in electrophilic fluorination reactions, which can modify biological molecules, enhancing their pharmacological properties.

Key Mechanisms:

  • Fluorination : The introduction of fluorine can significantly alter the reactivity and stability of organic compounds. This is particularly relevant in drug design where fluorinated compounds often exhibit improved metabolic stability and bioavailability.
  • Enzyme Interaction : It may interact with various enzymes and receptors in biological systems, potentially modulating their activity and influencing metabolic pathways.

Biological Activity and Applications

Research indicates that this compound has potential applications in medicinal chemistry:

Case Study Findings:

  • Antiviral Activity : In studies involving nucleoside analogues, fluorinated derivatives have shown promising antiviral activity against viruses such as dengue and yellow fever. The presence of fluorine enhances the binding affinity to viral targets while reducing toxicity .
  • Drug Metabolism : The compound’s structure allows for favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles due to its ability to evade extensive metabolic pathways that typically degrade non-fluorinated compounds .

Research Findings

A significant body of research has focused on the synthesis and application of this compound in various chemical reactions:

Table 2: Summary of Research Studies

Study FocusFindings
Electrophilic FluorinationEffective in the fluorination of styrene derivatives under mild conditions .
Synthesis PathwaysDeveloped as a precursor for various biologically active molecules .
Toxicity AssessmentsEvaluated for acute toxicity in vivo; showed varying results based on formulation .

Properties

IUPAC Name

1-fluoro-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISITPXJYDTLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391728-13-4
Record name 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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